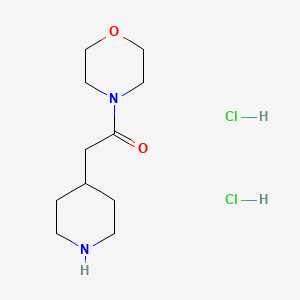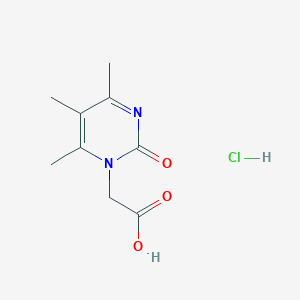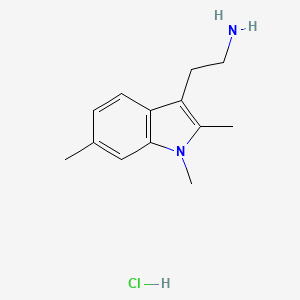
(S)-2,4-Diaminobutanoic acid hydrobromide
説明
“(S)-2,4-Diaminobutanoic acid hydrobromide” is a chemical compound with a molecular weight of 199.05 . It is used in the synthesis of metalloaminoacids such as [34S]-enriched methionine (34S-Met), telluromethionine (TeMet), and selenohomolanthionine (SeHLan) .
Synthesis Analysis
The synthesis of “(S)-2,4-Diaminobutanoic acid hydrobromide” involves the use of Slow Evaporation Solution Growth Technique . The compound can also be synthesized by reacting bromine with either sulfur or phosphorus and water .
Molecular Structure Analysis
The molecular structure of “(S)-2,4-Diaminobutanoic acid hydrobromide” has been validated using Powder X-ray diffraction . The compound has a linear formula of BrCH2CH2CH(NH2)CO2H·HBr and a molecular weight of 262.93 .
Chemical Reactions Analysis
“(S)-2,4-Diaminobutanoic acid hydrobromide” participates in various chemical reactions. For instance, it can be used in the synthesis of metalloaminoacids . Hydrobromic acid, a component of the compound, is commonly used in the production of organobromine compounds .
Physical And Chemical Properties Analysis
“(S)-2,4-Diaminobutanoic acid hydrobromide” is a strong acid with a pKa value of -9 . It has a density of around 1.49 g/cm3 . It is highly soluble in H2O (water) and ethanol with the formation of electrolyte .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as dextromethorphan, a low-affinity uncompetitive nmda antagonist and sigma-1 receptor agonist , and Scopolamine, a muscarinic acetylcholine receptor antagonist , have been studied extensively. These compounds interact with various receptors in the nervous system, which may provide some insight into the potential targets of (S)-2,4-Diaminobutanoic acid hydrobromide.
Mode of Action
For instance, Dextromethorphan acts as an antagonist of α3/β4 nicotinic receptors , while Scopolamine prevents acetylcholine from binding to and activating the muscarinic M3 receptors . These interactions inhibit certain functions of the nervous system, leading to various physiological effects.
Biochemical Pathways
It’s worth noting that the compound may be used in the synthesis of metalloaminoacids . This suggests that it could potentially influence the metabolic pathways involved in the synthesis of these compounds.
Pharmacokinetics
Studies on similar compounds like dextromethorphan have shown that they are extensively metabolized, with their active metabolites having different pharmacokinetic profiles in different age groups .
Action Environment
It’s worth noting that environmental factors such as ph can significantly influence the activity of many compounds .
特性
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,4-Diaminobutanoic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



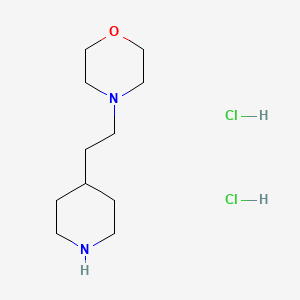

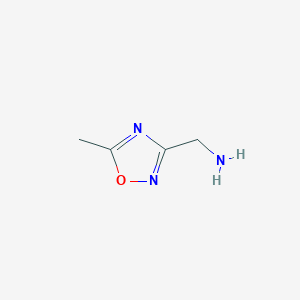
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)
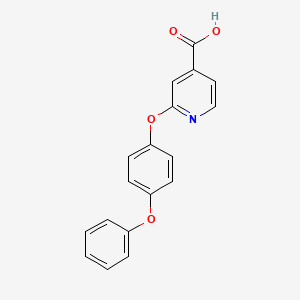
![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)
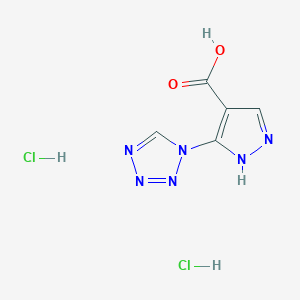
![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide](/img/structure/B1389811.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)
